molecular formula C14H21O4P B12536134 Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate CAS No. 692263-14-2

Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate

Cat. No.: B12536134
CAS No.: 692263-14-2
M. Wt: 284.29 g/mol
InChI Key: GDZYNQUSVPZCOF-UHFFFAOYSA-N
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Description

Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate is a phosphate ester characterized by a diethyl phosphate group attached to a propenyl chain substituted with a 4-methylphenyl moiety.

Phosphate esters like this compound are typically synthesized via phosphorylation reactions, often involving diethyl phosphorochloridate or similar reagents reacting with alcohol or enol intermediates. Stability and reactivity are modulated by the electronic effects of the aromatic substituent and the steric bulk of the diethyl phosphate group.

Properties

CAS No.

692263-14-2

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

diethyl 3-(4-methylphenyl)prop-2-enyl phosphate

InChI

InChI=1S/C14H21O4P/c1-4-16-19(15,17-5-2)18-12-6-7-14-10-8-13(3)9-11-14/h6-11H,4-5,12H2,1-3H3

InChI Key

GDZYNQUSVPZCOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-(4-methylphenyl)prop-2-enyl phosphate typically involves the reaction of diethyl phosphorochloridate with 3-(4-methylphenyl)prop-2-en-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphates.

Scientific Research Applications

Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated by enzymatic cleavage.

    Industry: Used as an additive in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl 3-(4-methylphenyl)prop-2-enyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Molecular Targets and Pathways:

    Enzymes: Phosphatases and kinases.

    Pathways: Inhibition of phosphorylation pathways, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate with structurally related compounds, emphasizing molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Applications References
This compound C₁₄H₂₁O₄P ~284.3 (estimated) Diethyl phosphate, propenyl, 4-methylphenyl Likely involves phosphorylation of 3-(4-methylphenyl)prop-2-enol with diethyl phosphorochloridate Potential intermediate for pharmaceuticals or agrochemicals; reactivity studies
Diethylumbelliferyl phosphate (DEUP) C₁₄H₁₇O₆P 312.25 Diethyl phosphate, coumarin core Derived from umbelliferone via phosphorylation; purified via distillation or chromatography Reference standard, pharmacological research, cosmetics, fluorescent probes
Diethyl methylformylphosphonate dimethylhydrazone C₈H₂₀N₂O₃P 222 (MS data) Diethyl phosphonate, dimethylhydrazone Acid-catalyzed hydrolysis of diethoxyethylphosphonate, followed by hydrazone formation Synthetic intermediate for organophosphorus compounds

Key Observations:

In contrast, DEUP contains a coumarin-derived aromatic system, which imparts fluorescence properties . The dimethylhydrazone in ’s compound introduces a nitrogen-rich moiety, altering solubility and reactivity compared to purely hydrocarbon-substituted phosph(on)ates .

Synthesis: DEUP and the dimethylhydrazone derivative rely on protective group strategies (e.g., hydrazone formation) to stabilize reactive intermediates, a common tactic in organophosphorus chemistry . The target compound’s synthesis likely parallels these methods, with phosphorylation of a propenol intermediate under controlled conditions.

Applications: DEUP is utilized in fluorescent assays due to its coumarin core, whereas the dimethylhydrazone derivative serves as a precursor for specialized organophosphorus agents .

Stability and Reactivity :

  • Phosphate esters (e.g., DEUP) are generally more hydrolytically stable than phosphonates but less so than sulfonates. The propenyl group in the target compound may confer susceptibility to oxidation or Michael addition reactions.
  • Ionic liquids () could optimize synthesis conditions for such compounds by improving solubility and reaction efficiency .

Biological Activity

Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate, a phosphonate compound, has garnered interest due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C13H17O4P
  • Molecular Weight : 271.25 g/mol

The compound features a phosphate group linked to an allylic structure with a para-methylphenyl substituent, which is critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of phosphonates, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of phosphonates against various bacterial strains, suggesting that this compound could inhibit bacterial growth through interference with metabolic pathways essential for bacterial proliferation .

2. Antitumor Effects

The compound has shown promise in antitumor activity. In vitro studies demonstrated that it could selectively inhibit the proliferation of cancer cell lines, such as A549 (lung adenocarcinoma) and Hela (cervical cancer), with IC50 values indicating effective concentrations for cytotoxicity .

Cell LineIC50 (µM)
A549<10
Hela5.7
A375 (melanoma)5.7

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest.

3. Antiviral Potential

Emerging evidence points towards the antiviral potential of this compound. Phosphonates have been recognized for their ability to inhibit viral enzymes critical for replication. Studies have shown that similar compounds can target viral proteases and polymerases, which are essential for viral life cycles .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and viral replication.
  • Cell Membrane Disruption : Phosphonates can disrupt cellular membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : It may interfere with signaling pathways critical for cell survival and proliferation.

Case Study 1: Antitumor Activity Assessment

A study conducted on the cytotoxic effects of this compound involved treating various cancer cell lines with the compound. Results indicated significant inhibition of cell growth in A549 and Hela cells, suggesting a potential application in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, particularly against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in combating resistant infections.

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